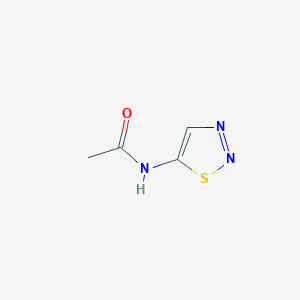

N-1,2,3-Thiadiazol-5-ylacetamide

Description

Significance of Heterocyclic Compounds in Contemporary Drug Discovery and Chemical Biology

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of medicinal chemistry and chemical biology. ijnrd.orgijsrtjournal.com Their prevalence is underscored by the fact that over 90% of new drugs incorporate heterocyclic motifs, highlighting their critical role in the development of modern therapeutics. ijraset.com These compounds are integral to the structure of numerous biologically essential molecules, including DNA, RNA, vitamins, and hormones, which establishes their inherent biocompatibility and relevance in biological processes. ijsrtjournal.com

The structural diversity and versatility of heterocycles make them attractive scaffolds for drug design. nih.gov They are found in a vast array of natural products, such as alkaloids and antibiotics, which often exhibit potent pharmacological properties. ijraset.com In medicinal chemistry, the incorporation of heteroatoms like nitrogen, sulfur, and oxygen into a cyclic framework allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. nih.govnih.gov This adaptability enables the rational design of compounds with enhanced biological activities and improved therapeutic profiles, leading to the development of innovative treatments for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. ijraset.comnih.govoaji.net

Overview of Thiadiazole Isomers and Their Diverse Pharmacological Relevance

Thiadiazole, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is a prominent heterocyclic scaffold that has garnered significant attention in pharmaceutical research. encyclopedia.pubnih.gov Thiadiazoles exist in four isomeric forms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). encyclopedia.pubisres.org Each isomer, by virtue of the different arrangement of its heteroatoms, presents a unique electronic distribution and three-dimensional shape, leading to a diverse spectrum of biological activities. isres.org

The thiadiazole nucleus is a key component in numerous clinically used drugs and serves as a versatile pharmacophore in the development of new therapeutic agents. oaji.netencyclopedia.pub Derivatives of thiadiazole have been reported to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, antiviral, and antidiabetic activities. nih.govwisdomlib.org The presence of the sulfur atom can enhance liposolubility, potentially improving the ability of these compounds to cross cellular membranes and interact with biological targets. nih.gov The versatility of the thiadiazole ring allows for various substitutions, enabling chemists to modulate the molecule's activity and target specificity. encyclopedia.pub

Distinguishing Features of 1,2,3-, 1,2,4-, and 1,3,4-Thiadiazole Ring Systems

The four isomers of thiadiazole, while all containing the same constituent atoms, exhibit distinct structural and electronic properties due to the varied placement of the nitrogen and sulfur atoms within the five-membered ring. encyclopedia.pubisres.org These differences influence their stability, reactivity, and, consequently, their biological activities.

The 1,2,3-thiadiazole ring is an aromatic system that has been explored for its utility in developing agents with antiviral, insecticidal, antifungal, and anticancer properties. encyclopedia.pub

The 1,2,4-thiadiazole isomer is noted for its stability, a consequence of its aromatic character. isres.org Compounds containing this ring system have been investigated for a range of pharmacological applications. rsc.org

The 1,3,4-thiadiazole ring system is arguably the most extensively studied isomer in medicinal chemistry. nih.govwisdomlib.org Its derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. oaji.netrsc.org The strong aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability and potentially lower toxicity. rsc.orgresearchgate.net This isomer is a bioisostere of oxadiazole and pyrimidine (B1678525), and its mesoionic character facilitates passage across cellular membranes. nih.govresearchgate.net

The 1,2,5-thiadiazole isomer, while less studied than the 1,2,4- and 1,3,4-isomers, also contributes to the diverse pharmacological landscape of thiadiazole-based compounds. researchgate.net

| Isomer | Key Structural Feature | Notable Reported Biological Activities |

|---|---|---|

| 1,2,3-Thiadiazole | Adjacent nitrogen atoms at positions 2 and 3. | Antiviral, Insecticidal, Antifungal, Anticancer. encyclopedia.pub |

| 1,2,4-Thiadiazole | Nitrogen atoms at positions 2 and 4. | Antimicrobial, Anti-inflammatory, Anticancer. rsc.org |

| 1,3,4-Thiadiazole | Nitrogen atoms at positions 3 and 4. | Antimicrobial, Anti-inflammatory, Anticancer, Anticonvulsant. oaji.netrsc.org |

| 1,2,5-Thiadiazole | Nitrogen atoms at positions 2 and 5. | Various pharmacological activities, though less explored. nih.gov |

Specific Focus on the N-1,2,3-Thiadiazol-5-ylacetamide Core Structure

The focal point of this article is the chemical compound This compound . This molecule features an acetamide (B32628) group (-NHC(O)CH₃) attached to the 5-position of a 1,2,3-thiadiazole ring. The molecular formula for this compound is C₄H₅N₃OS, and it has a molecular weight of approximately 143.17 g/mol . ncats.io

Historical Context and Evolution of Research on Thiadiazole-Containing Molecules

The study of thiadiazoles dates back to the late 19th century, with the first description of the 1,3,4-thiadiazole scaffold by Fischer in 1882. researchgate.net The synthesis and characterization of the 1,2,4-thiadiazole isomer followed, with its first description in 1821 and successful synthesis in 1955. isres.org However, it wasn't until 1980 that a natural product containing the 1,2,4-thiadiazole core was reported. isres.org

Early research primarily focused on the synthesis and fundamental chemical properties of these heterocyclic systems. Over the decades, and particularly in recent years, the investigation into thiadiazole derivatives has intensified significantly due to the discovery of their extensive pharmacological activities. nih.gov The realization that the thiadiazole moiety is present in various clinically effective drugs, such as the diuretic acetazolamide (B1664987) and the antibacterial sulfamethizole, spurred further interest in this scaffold. oaji.net

The evolution of research has been marked by the development of more efficient and diverse synthetic methodologies, allowing for the creation of large libraries of thiadiazole derivatives for biological screening. researchgate.net This has led to the identification of thiadiazole-containing compounds with a broad spectrum of activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govnih.gov Modern research continues to explore the structure-activity relationships of these compounds, aiming to design novel therapeutics with enhanced efficacy and selectivity for a multitude of diseases. wisdomlib.org

Structure

3D Structure

Properties

IUPAC Name |

N-(thiadiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-3(8)6-4-2-5-7-9-4/h2H,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKQQOBKHPTSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=NS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194697 | |

| Record name | N-1,2,3-Thiadiazol-5-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4194-08-5 | |

| Record name | N-1,2,3-Thiadiazol-5-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4194-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-1,2,3-Thiadiazol-5-ylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004194085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-1,2,3-Thiadiazol-5-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1,2,3-thiadiazol-5-ylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-1,2,3-THIADIAZOL-5-YLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7MTA7ZD7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 1,2,3 Thiadiazol 5 Ylacetamide and Its Analogs

Foundational Synthetic Approaches to the 1,2,3-Thiadiazole (B1210528) Ring System

The construction of the 1,2,3-thiadiazole nucleus is the critical first step in the synthesis of N-1,2,3-thiadiazol-5-ylacetamide. Various cyclization reactions have been developed for this purpose, with the Hurd-Mori reaction being a prominent and versatile method.

Cyclization Reactions for the Formation of the 1,2,3-Thiadiazole Nucleus

The primary methods for synthesizing the 1,2,3-thiadiazole ring involve the cyclization of acyclic precursors. The most common of these is the Hurd-Mori synthesis. wikipedia.orghandwiki.org This reaction involves the treatment of hydrazone derivatives, particularly those with an N-acyl or N-tosyl group, with thionyl chloride (SOCl₂) to induce cyclization. wikipedia.orghandwiki.org For instance, ketones can be converted to their corresponding semicarbazones, which then undergo cyclization with thionyl chloride to yield the 1,2,3-thiadiazole ring. mdpi.comresearchgate.net The reaction mechanism is robust and has been applied to a wide variety of substrates, including those with complex steroidal backbones. mdpi.com

The success of the Hurd-Mori reaction can be highly dependent on the electronic nature of the substituents on the hydrazone precursor. nih.gov Studies have shown that the presence of electron-withdrawing groups can significantly improve the yield of the cyclization product. nih.gov

Besides the Hurd-Mori reaction, other significant approaches to the 1,2,3-thiadiazole skeleton include:

The Pechmann Synthesis: This involves the cyclization of diazoalkanes with a compound containing a C=S double bond, such as isothiocyanates. researchgate.net

The Wolff Synthesis: This approach is based on the heterocyclization of α-diazo thiocarbonyl compounds. researchgate.net

Iodine-mediated Cross-Coupling Cyclization: A transition-metal-free method that uses a combination of iodine and dimethyl sulfoxide (B87167) to mediate the cyclization of enaminones, tosylhydrazine, and elemental sulfur to form 5-acyl-1,2,3-thiadiazoles. organic-chemistry.org

Table 1: Comparison of Foundational Cyclization Reactions

| Synthesis Name | Key Reactants | Reagents | Key Feature |

|---|---|---|---|

| Hurd-Mori Synthesis | Hydrazone derivatives (e.g., semicarbazones, tosylhydrazones) | Thionyl Chloride (SOCl₂) | Widely applicable and common method for 1,2,3-thiadiazole synthesis. wikipedia.orghandwiki.orgmdpi.com |

| Pechmann Synthesis | Diazoalkanes, Isothiocyanates | - | Based on 1,3-dipolar cycloaddition. researchgate.net |

| Wolff Synthesis | α-diazo thiocarbonyl compounds | - | Involves heterocyclization of the precursor. researchgate.net |

| Iodine-Mediated Cyclization | Enaminones, Tosylhydrazine, Elemental Sulfur | I₂, DMSO | A transition-metal-free approach to 5-acyl-1,2,3-thiadiazoles. organic-chemistry.org |

Strategic Introduction of the Acetamide (B32628) Moiety at the C-5 Position

To synthesize the target compound, this compound, an acetamide group must be installed at the 5-position of the thiadiazole ring. A common and effective strategy involves a two-step process: the synthesis of a 5-amino-1,2,3-thiadiazole intermediate, followed by its acetylation.

A patented process describes the formation of 5-amino-1,2,3-thiadiazoles by reacting a diazoacetonitrile with hydrogen sulfide (B99878) in the presence of a base, or with a salt of hydrogen sulfide. google.com This provides a direct route to the key amine intermediate.

Once the 5-amino-1,2,3-thiadiazole is obtained, the acetamide group can be introduced via standard acylation procedures. A widely used method is the reaction of the amine with an acetylating agent like chloroacetyl chloride or acetyl chloride. mdpi.com For example, in the synthesis of related 1,3,4-thiadiazole (B1197879) derivatives, 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine was reacted with chloroacetyl chloride in the presence of anhydrous sodium acetate (B1210297) to yield the corresponding N-(chloroacetyl)acetamide intermediate. mdpi.com A similar reaction with acetyl chloride would directly yield the desired acetamide. Alternatively, amidation coupling agents can be employed to facilitate the reaction between the amine and acetic acid. researchgate.net

Advanced Synthetic Strategies for this compound Derivatives

Building upon the core structure of this compound, more complex derivatives can be synthesized through various advanced strategies. These include modifying the substituents at the 5-position, altering the acetamide side chain, and creating hybrid molecules.

Functionalization and Derivatization at the 5-Position of the Thiadiazole Ring

The 5-position of the 1,2,3-thiadiazole ring is a prime site for chemical modification, allowing for the introduction of diverse functional groups. A synthetic pathway reported for a related system demonstrates how a 5-carboxylate group can be a versatile handle for further transformations. mdpi.com For instance, a 5-carboxylate substituted thiadiazole was reduced using sodium borohydride (B1222165) to the corresponding alcohol. mdpi.com This alcohol was then oxidized with pyridinium (B92312) chlorochromate (PCC) to furnish a 5-carbaldehyde substituted thiadiazole, a valuable precursor for further reactions. mdpi.com

Chemical Modifications and Substituent Variations on the Acetamide Group

The acetamide moiety itself offers opportunities for structural diversification. A common strategy involves using an N-(chloroacetyl) intermediate, such as 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide. mdpi.com The chlorine atom in this intermediate is a good leaving group, making it susceptible to nucleophilic substitution. By reacting this intermediate with various nucleophiles, such as substituted piperazines or benzyl (B1604629) piperidine, a wide array of derivatives with different substituents on the acetyl group can be generated. mdpi.com This approach allows for the systematic modification of the compound's properties by introducing diverse chemical functionalities. mdpi.com

Table 2: Examples of Acetamide Group Modification

| Starting Material | Reagent | Product Type |

|---|---|---|

| 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide | Pyridine (B92270) | Pyridinium salt derivative. mdpi.com |

| 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide | Substituted Piperazines | N-(piperazinylacetyl) derivative. mdpi.com |

| 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide | Benzyl Piperidine | N-(benzylpiperidinylacetyl) derivative. mdpi.com |

Synthesis of Thiadiazole-Based Hybrid Molecules Incorporating the this compound Scaffold

A growing area of interest is the synthesis of hybrid molecules that covalently link the this compound scaffold to other heterocyclic systems. This approach aims to create novel chemical entities with potentially synergistic or unique biological activities.

One such example involves a multi-step synthesis that starts with a substituted 1,2,3-thiadiazole-5-carboxylate. mdpi.com This ester is converted to a hydrazide by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The resulting hydrazide is then reacted with a substituted isothiocyanate. In alkaline conditions, this intermediate undergoes cyclization to form a 1,2,4-triazole (B32235) ring, resulting in a hybrid molecule where the 1,2,3-thiadiazole ring is directly linked to a substituted 1,2,4-triazole. mdpi.com Such strategies highlight the modular nature of heterocyclic synthesis, allowing for the construction of complex molecular architectures based on the thiadiazole core.

Exploration of Biological Activities and Underlying Molecular Mechanisms

Antineoplastic and Anticancer Research Pertaining to Thiadiazole Derivatives

Thiadiazole derivatives have emerged as a promising class of compounds in anticancer research due to their ability to interfere with various biological processes crucial for tumor cell survival and proliferation. nih.govmdpi.com Their structural similarity to endogenous molecules like pyrimidine (B1678525) allows them to interact with key cellular targets. mdpi.com

Investigations into Apoptosis Induction Pathways

A primary mechanism through which thiadiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Research has shown that various derivatives can trigger apoptosis in different cancer cell lines. For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives were found to significantly increase the percentage of apoptotic cells in both LoVo (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines. mdpi.com Similarly, treatment of human myeloid leukemia (HL-60, U937) and melanoma (SK-MEL-1) cells with certain 1,2,3-thiadiazole (B1210528) derivatives led to the induction of apoptosis. nih.gov

The molecular evidence for apoptosis is often confirmed by observing specific biochemical events. One such indicator is the cleavage of Poly (ADP-ribose) polymerase (PARP). For example, treatment of HCT-116 human colon cancer cells with 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole Hsp90 inhibitors resulted in increased levels of cleaved PARP, a hallmark of apoptosis. plos.org Another study on newly synthesized piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids found that the most promising compound dramatically induced apoptotic cell death, upregulating apoptosis-related genes while downregulating the anti-apoptotic gene Bcl-2. rsc.org

| Derivative Class | Cell Line(s) | Key Findings on Apoptosis | Reference |

| 1,3,4-Thiadiazole derivatives | LoVo, MCF-7 | Increased proportion of apoptotic cells. | mdpi.com |

| 5-Aryl-4-(...)-1,2,3-thiadiazoles | HCT-116 | Induced PARP cleavage, confirming apoptosis. | plos.org |

| Piperazine-based bis(1,3,4-thiadiazole) hybrids | HCT 116 | Induced apoptotic cell death by 4.16-fold; upregulated pro-apoptotic genes. | rsc.org |

| 1,2,3-Thiadiazole derivatives | HL-60, U937 | Induced apoptosis. | nih.gov |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | PC-3, HT-29 | Demonstrated apoptosis-inducing effects. | nih.gov |

Modulation of Key Cellular Signaling Cascades (e.g., IL-6/JAK/STAT3 Pathway Inhibition)

The Interleukin-6 (IL-6)/Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical cascade that, when dysregulated, is implicated in the proliferation, survival, and invasion of cancer cells.

Recent studies have identified thiadiazole derivatives as potent inhibitors of this pathway. In a preclinical study using a rat model of colorectal cancer (CRC), two novel 1,3,4-thiadiazole derivatives, VR24 and VR27, were shown to exert significant antitumor effects by blocking the IL-6/JAK2/STAT3 pathway. nih.gov The cancerous condition was associated with the enhanced phosphorylation of JAK2 and STAT3, which was significantly inhibited by treatment with the thiadiazole compounds. nih.gov This blockade was confirmed through ELISA, qRT-PCR, and western blot analyses. nih.gov The inhibition of the IL-6/JAK/STAT3 pathway is considered a principal mechanism for the observed rescue of denervation-induced skeletal muscle atrophy, highlighting its therapeutic potential. nih.gov

| Derivative | Cancer Model | Mechanism of Action | Reference |

| VR24, VR27 (1,3,4-Thiadiazoles) | DMH-induced Colorectal Cancer (Rat Model) | Blockade of IL-6/COX-2 mediated JAK2/STAT3 signaling via inhibition of JAK2 and STAT3 phosphorylation. | nih.gov |

Targeting Specific Protein Kinases (e.g., Akt Inhibition)

The PI3K/Akt signaling pathway is a central regulator of cell survival and growth, and its hyperactivation is a common feature in many cancers, making it a prime target for drug development. nih.gov

Thiadiazole-based compounds have been successfully developed as inhibitors of Akt (also known as Protein Kinase B). A series of 1,2,4-triazolo[3,4-b]-1,2,4-thiadiazoles demonstrated potent anticancer properties in vitro and in vivo. Mechanistic studies revealed that lead compounds from this series, KA25 and KA39, exhibited time- and concentration-dependent inhibition of Akt phosphorylation at the Ser-473 site. nih.gov

Further research into 1,3,4-thiadiazole derivatives identified two compounds, N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 3) and N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 8), as promising antiglioma agents. trdizin.gov.tr These compounds induced apoptosis and cell cycle arrest in C6 rat glioma cells specifically through the potent inhibition of Akt activity, with inhibition rates of 92.36% and 86.52%, respectively. trdizin.gov.tr Molecular docking studies supported these findings, indicating that interactions such as H-bonds and π-π stacking within the Akt active site were responsible for the observed inhibitory activity. trdizin.gov.tr

| Derivative Class | Compound(s) | Cell Line(s) | Key Findings on Akt Inhibition | Reference |

| 1,2,4-Triazolo[3,4-b]-1,2,4-thiadiazoles | KA25, KA39 | HT-29 (Human Colon Tumor) | Time- and concentration-dependent inhibition of Akt Ser-473 phosphorylation. | nih.gov |

| 1,3,4-Thiadiazole-thioacetamides | Compound 3, Compound 8 | C6 (Rat Glioma) | Potent inhibition of Akt activity (92.36% and 86.52%, respectively), leading to apoptosis. | trdizin.gov.tr |

Role as Caspase-3 Inhibitors

Caspases are a family of cysteine proteases that are central executioners of apoptosis. While many anticancer agents aim to activate caspases, research has also explored caspase inhibitors for different therapeutic contexts. However, in the context of anticancer activity, the focus is often on compounds that modulate caspase pathways to induce cell death.

Some research has focused on designing thiadiazole derivatives to interact with caspase family proteins. For instance, a series of 5,6-diaryl substituted imidazo[2,1-b]1-3-thiadiazoles were synthesized with the specific aim of targeting caspase family cysteine proteases. ipinnovative.comresearchgate.net Docking studies for these novel heterocyclic compounds were carried out against the crystal structure of caspase-3 (PDB code: 2DKO) to predict their binding interactions. ipinnovative.com While the term "inhibitor" is used, the ultimate goal in cancer therapy is often to promote the apoptotic cascade where caspases are key players. Some thiadiazole derivatives have been shown to induce apoptosis through caspase-dependent pathways. For example, novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids were found to induce apoptosis that was dependent on caspases. rsc.org

Interaction with Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in maintaining the stability and function of numerous client proteins, many of which are oncoproteins essential for tumor growth and survival. This makes Hsp90 a compelling target for cancer therapy. nih.govsemanticscholar.org

A notable class of Hsp90 inhibitors is based on the 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole scaffold. researchgate.net These compounds are potent, single-digit nanomolar binders to the N-terminal domain of Hsp90. plos.org Isothermal titration calorimetry (ITC) determined that these inhibitors bind with a dissociation constant (Kd) of approximately 1 nM. plos.org

The inhibitory mechanism was confirmed by observing the molecular signature of Hsp90 inhibition in cancer cells. Treatment of HCT116 colon cancer cells with these 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles led to the degradation of Hsp90 client proteins such as CRAF, ERBB2, and CDK4. plos.org Concurrently, this treatment caused an upregulation of Hsp72 and Hsp27, which is a characteristic heat shock response induced by Hsp90 inhibition. plos.org Structural studies have provided detailed molecular insights into the binding of these thiadiazole inhibitors, which aids in the rational design of next-generation compounds that may be less susceptible to resistance. plos.org

| Derivative Class | Compound(s) | Cancer Cell Line(s) | Key Findings on Hsp90 Interaction | Reference(s) |

| 5-Aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazoles | ICPD 26, 34, 47 | HCT116 (Colon) | Potent binding to Hsp90 (Kd ~1-39 nM); depletion of client proteins (CRAF, ERBB2, CDK4); induction of Hsp72/Hsp27. | plos.orgplos.org |

| 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole scaffold | Various | A549 (Lung), IGR39 (Melanoma), U87 (Glioblastoma) | Nanomolar binding affinity (Kd ~0.6-0.8 nM); antiproliferative activity (EC50 ~0.35 µM). | researchgate.net |

Antimicrobial Research on Thiadiazole-Containing Compounds

The thiadiazole ring is a core component of many compounds investigated for their antimicrobial properties. neliti.comnih.gov The structural diversity of thiadiazole derivatives allows for a broad spectrum of activity against various pathogenic bacteria and fungi. nih.gov

Derivatives of 1,3,4-thiadiazole are widely studied for their antimicrobial potential. nih.gov Their biological activity is often linked to the strong aromaticity of the ring system, which confers high in vivo stability. nih.gov The nature of the substituent on the thiadiazole nucleus plays a crucial role in determining the antimicrobial efficacy. nih.gov

For example, a study on 2-amino-5-aryl-1,3,4-thiadiazole derivatives found that compounds with electron-withdrawing groups (like chloro and nitro) on the phenyl ring exhibited significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli and antifungal activity against Aspergillus niger. wisdomlib.org In another study, synthesized 1,3,4-thiadiazole derivatives showed promising activity against various fungal strains, with some compounds having efficacy comparable to standard drugs. nih.gov Research continues to explore these compounds as a valuable template in medicinal chemistry for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.gov

| Derivative Class | Tested Organisms | Key Findings on Antimicrobial Activity | Reference(s) |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | S. aureus, E. coli, A. niger | Electron-withdrawing groups (e.g., chloro) enhanced antibacterial and antifungal activity. | wisdomlib.org |

| Substituted 1,3,4-thiadiazoles | Various fungal strains | Showed good activity, comparable to standard drugs in some cases. | nih.gov |

| 1,3,4-Thiadiazole derivatives with D,L-methionine moiety | Bacillus anthracis, Bacillus cereus | Good activity observed, particularly with a 4-methylphenyl moiety on the heterocyclic ring. | scispace.com |

| Sulfoxide (B87167) derivatives with trimethoxyphenyl substituted 1,3,4-thiadiazole | Various fungal strains | Possessed greater antifungal activities with EC50 values ranging from 19.91 μg/mL to 63.97 μg/mL. | scispace.com |

Antibacterial Activity and Mechanistic Studies

Derivatives of the 1,2,3-thiadiazole scaffold have been investigated for their antibacterial properties against a range of pathogens. Hybrid compounds incorporating the 1,2,3-triazole moiety have shown promise against both drug-sensitive and drug-resistant bacteria, suggesting that the development of hybrid molecules is a viable strategy for creating potent antibacterial agents. nih.gov While extensive mechanistic studies on N-1,2,3-Thiadiazol-5-ylacetamide itself are not widely documented, research on related thiadiazole structures provides insight into their potential modes of action. For instance, some thiadiazole derivatives are known to interfere with bacterial cell wall synthesis.

Studies on fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, which combine two bioactive pharmacophores, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, all nineteen synthesized triazolo-thiadiazole derivatives showed more potent antibacterial activity against all tested bacteria than the reference drugs, ampicillin (B1664943) and streptomycin. nih.gov

| Compound Class | Test Organism | Activity Summary | Reference |

| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole derivatives | Gram-positive and Gram-negative bacteria | More potent than ampicillin and streptomycin | nih.gov |

| 1,2,4-Triazolo[3,4-b] nih.govnih.govthiadiazine derivatives | Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa | Compounds 8d and 8h were highly active against Bacillus cereus. | ijres.org |

Antifungal Properties and Targets

The 1,2,3-thiadiazole nucleus is a component of several promising antifungal agents. mdpi.com Research has demonstrated that carboxamide derivatives of 1,2,3-thiadiazole exhibit broad-spectrum fungicidal activity. mdpi.com For example, a 1,2,3-thiadiazole containing a carboxamide moiety showed significant inhibition against a wide range of fungal strains, including Candida albicans (71% inhibition) and Aspergillus niger (100% inhibition). mdpi.com

Another study highlighted that hybrid scaffolds of 1,2,3-thiadiazole and triazole displayed excellent antifungal potential, surpassing three commercial reference drugs. mdpi.com The mechanism of action for some related amide compounds involves binding to ergosterol (B1671047) on the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.br

| Compound/Derivative | Fungal Strain | Inhibition/Activity |

| 1,2,3-Thiadiazole-carboxamide derivative | Candida albicans | 71% inhibition |

| 1,2,3-Thiadiazole-carboxamide derivative | Aspergillus niger | 100% inhibition |

| 1,2,3-Thiadiazole-carboxamide derivative | Gibberella zeae | 62% inhibition |

| 1,2,3-Thiadiazole-carboxamide derivative | Pestalotiopsis photiniicola | 85% inhibition |

| 1,2,3-Thiadiazole-carboxamide derivative | Physalospora piricola | 74% inhibition |

| 1,2,3-Thiadiazole-carboxamide derivative | Colletotrichum lagenarium | 95% inhibition |

| 1,2,3-Thiadiazole-carboxamide derivative | Phytophthora infestans | 88% inhibition |

| 1,2,3-Thiadiazole-carboxamide derivative | Rhizoctonia solani | 97% inhibition |

Data sourced from a study by Zuo et al. on one-pot four-component Ugi reaction strategy. mdpi.com

Potential Antiviral Effects

The antiviral potential of 1,2,3-thiadiazole derivatives has been explored against various viruses. mdpi.com Studies have identified compounds with significant activity against the Tobacco Mosaic Virus (TMV). mdpi.com For instance, a substituted 1,2,3-thiadiazole-4-carboxamide (B1266815) derivative demonstrated a curative activity of 60% at a concentration of 500 µg/mL, which was comparable to the standard drug tiadinil. mdpi.com Another derivative showed a protective effect of 76% at the same concentration. mdpi.com

Furthermore, 1,2,3-thiadiazole acetanilide (B955) hybrid structures have been screened for activity against the Human Immunodeficiency Virus (HIV-1). mdpi.com One such derivative exhibited moderate antiviral activity with an EC₅₀ value of 0.95 ± 0.33 µM. mdpi.com Research into related thiadiazole isomers has also shown potent and selective inhibition of HIV-1 replication. nih.gov

| Compound Type | Virus | Activity Metric | Result | Reference |

| 1,2,3-Thiadiazole-4-carboxamide (102) | Tobacco Mosaic Virus (TMV) | Curative Activity (500 µg/mL) | 60% | mdpi.com |

| 1,2,3-Thiadiazole derivative (103) | Tobacco Mosaic Virus (TMV) | Protective Effect (500 µg/mL) | 76% | mdpi.com |

| 1,2,3-Thiadiazole acetanilide hybrid (104) | HIV-1 | EC₅₀ | 0.95 ± 0.33 µM | mdpi.com |

Research into Antipseudomonal Activity of 1,2,3-Thiadiazole Derivatives

Several studies have investigated the activity of thiadiazole derivatives against Pseudomonas aeruginosa, a challenging Gram-negative bacterium. Fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives were tested against a panel of microbes including resistant Pseudomonas aeruginosa strains, with all tested compounds showing some level of antibacterial activity. nih.gov Similarly, hybrid coumarin-1,3,4-thiadiazole derivatives have demonstrated good activity against P. aeruginosa. nih.gov While these studies focus on different isomers or fused rings, they underscore the potential of the broader thiadiazole class as a source of antipseudomonal agents.

Anti-inflammatory Research

Thiadiazole-based compounds have been a focus of anti-inflammatory drug discovery, largely due to their ability to inhibit key enzymes in the inflammatory pathway.

Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase-1 Inhibition)

Research has identified thiadiazole-based scaffolds as effective and selective inhibitors of cyclooxygenase-1 (COX-1). nih.govmdpi.com The mode of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which exist as COX-1 and COX-2 isoforms. nih.gov A series of 5-adamantylthiadiazole-based thiazolidinone derivatives showed excellent in vivo anti-inflammatory activity, with some compounds exhibiting higher potency than the control drug indomethacin. nih.gov Enzymatic assays confirmed that these compounds are effective COX-1 inhibitors, with the most active derivatives showing significantly lower IC₅₀ values than the reference drugs ibuprofen (B1674241) and naproxen. nih.gov

| Compound | COX-1 Inhibition (IC₅₀ in µM) | In vivo Anti-inflammatory Activity (% inhibition) | Reference |

| Compound 3 | 1.08 | 62.0 | nih.gov |

| Compound 4 | 1.12 | 66.7 | nih.gov |

| Compound 14 | 9.62 | N/A | nih.gov |

| Ibuprofen (Control) | 12.7 | N/A | nih.gov |

| Naproxen (Control) | 40.10 | N/A | nih.gov |

| Indomethacin (Control) | N/A | 47.0 | nih.gov |

Compounds 3, 4, and 14 are 5-adamantylthiadiazole-based thiazolidinone derivatives.

Neurological and Central Nervous System Research

The application of thiadiazole derivatives in neurological and central nervous system (CNS) research is an emerging area. While direct research on this compound is limited, studies on related structures show potential. For instance, derivatives of 1,2,3-thiadiazole have been shown to possess cytotoxic activity against human neuroblastoma cell lines, suggesting a potential role in oncology targeting the nervous system. nih.gov Specifically, certain analogs designed to mimic the anticancer agent combretastatin (B1194345) A-4, where a 1,2,3-thiadiazole ring replaced an olefin group, showed significant cytotoxicity against various cancer cell lines, including those of neurological origin. nih.gov

Additionally, research into other thiadiazole isomers has revealed potential applications. Benzo[c] nih.govnih.govmdpi.comthiadiazole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. mdpi.com Furthermore, various derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for anticonvulsant activity, with some compounds showing significant protection in animal models of epilepsy. frontiersin.org

Investigation of Anticonvulsant Properties and Proposed Mechanisms (e.g., GABAergic Pathways, Voltage-Gated Ion Channels)

Derivatives of thiadiazole have been a subject of interest in the search for novel anticonvulsant agents. Studies on various substituted 1,3,4-thiadiazole and 1,2,4-thiadiazole (B1232254) derivatives indicate that these compounds can exhibit significant anticonvulsant effects. japsonline.comdrugbank.com The primary models used for evaluating this potential are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. drugbank.com

The activity of these compounds in the MES model suggests a mechanism of action that involves the modulation of voltage-gated ion channels, particularly sodium (Na+) channels. drugbank.com Like the established antiepileptic drug phenytoin, these compounds may act by preventing the spread of seizures through the brain. The proposed mechanism involves the stabilization of the inactivated state of voltage-gated Na+ channels, which limits the repetitive firing of neurons that is characteristic of an epileptic seizure.

Furthermore, the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is another proposed target. Some thiadiazole derivatives are believed to exert their anticonvulsant effects by enhancing GABAergic transmission. japsonline.com This could be achieved by interacting with the GABA-A receptor complex, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane, thus reducing neuronal excitability. japsonline.com For instance, a study on 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide (B32628) showed prominent anticonvulsant activity, which was attributed to the lipophilic nature of the compound enhancing its ability to cross the blood-brain barrier and interact with these targets. nih.gov

Research into Antidepressant-like Activities

The therapeutic potential of thiadiazole derivatives extends to the realm of psychiatric disorders, with several studies investigating their antidepressant-like effects. Research on benzothiazole (B30560) derivatives, which share structural similarities with thiadiazoles, has shown that these compounds can exhibit significant antidepressant-like activity in preclinical models. nih.gov This activity is often assessed using the forced swim test, where a reduction in immobility time is indicative of an antidepressant effect. chapman.edu

The mechanisms underlying these effects are thought to involve the modulation of monoaminergic neurotransmitter systems. For example, a study on 5-((4-methoxyphenyl)thio)benzo[c] japsonline.comnih.govgoogle.comthiadiazole (MTDZ) suggested that its antidepressant-like action is linked to the inhibition of monoamine oxidase A (MAO-A). chapman.edu MAO-A is a key enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. Its inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which is a well-established mechanism for many clinically used antidepressants. The study also implicated the involvement of the serotonergic and nitric oxide (NO) pathways in the compound's effects. chapman.edu

Enzyme and Receptor Modulatory Studies

The diverse pharmacological profile of N-thiadiazolylacetamide analogues is further underscored by their ability to modulate various enzymes and receptors. These interactions are highly dependent on the specific substitution patterns on both the thiadiazole and acetamide moieties, leading to a wide range of inhibitory and antagonistic activities.

Carbonic Anhydrase Inhibition Profiling (e.g., hCA I and II)

Certain thiadiazole derivatives, particularly those bearing a sulfonamide group, are recognized as potent inhibitors of carbonic anhydrases (CAs). nih.gov These zinc-containing metalloenzymes are involved in numerous physiological processes. The cytosolic isoforms hCA I and hCA II are significant pharmacological targets. Acetazolamide (B1664987), a sulfonamide-containing thiadiazole drug, is a classic example of a CA inhibitor.

Research into 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides has identified these compounds as selective inhibitors of hCA II. nih.govselleckchem.com The inhibition of these enzymes by sulfonamide-based compounds typically involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site.

Below is a table of inhibition data for some thiadiazole sulfonamide derivatives against human carbonic anhydrase isoforms I and II.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) |

| Acetazolamide | 278.8 | 293.4 |

| 4-(3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | 316.7 | 412.5 |

| 4-(3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | 389.4 | 458.7 |

| 4-(3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | 411.2 | 520.1 |

| Data sourced from studies on pyrazoline-benzenesulfonamide derivatives, which contain a sulfonamide moiety often associated with carbonic anhydrase inhibition. nih.gov |

Adenosine (B11128) Receptor Antagonism (e.g., Human Adenosine A3 Receptor Selectivity)

Thiadiazole derivatives have been investigated as antagonists of adenosine receptors, with a particular focus on the A3 subtype (A3AR), which is a target for inflammatory diseases and cancer. google.com The selectivity for a specific receptor subtype is a crucial aspect of drug design to minimize off-target effects.

A study identified N-[3-(4-methoxyphenyl)- nih.govgoogle.comthiadiazol-5-yl]acetamide as a potent and selective antagonist for the human A3 adenosine receptor, exhibiting a Ki value of 0.79 nM. google.com This high affinity and selectivity highlight the potential of the N-thiadiazolylacetamide scaffold in developing targeted A3AR antagonists. Other research on 2,3,5-substituted nih.govgoogle.comthiadiazoles has shown that these compounds can act as allosteric modulators of adenosine receptors, indicating multiple ways this chemical class can interact with this receptor family.

Acetylcholinesterase Inhibition Research

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Research has explored various heterocyclic compounds, including thiadiazole derivatives, for their AChE inhibitory potential.

A study on 5-benzyl-1,3,4-thiadiazole derivatives demonstrated moderate acetylcholinesterase inhibition. The inhibitory activity is influenced by the specific substitutions on the core structure.

Table of Acetylcholinesterase Inhibitory Activity

| Compound | IC50 (µM) |

|---|---|

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | 33.16 |

| Tacrine (Reference) | Not specified in the study |

Data from a study on 5-benzyl-1,3,4-thiadiazole derivatives.

A separate study on a new series of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus reported even more potent anticholinesterase activity, with some compounds showing inhibitory concentrations in the nanomolar range, superior to the reference drug donepezil.

Tyrosine Kinase Inhibition Studies (e.g., Abl, Src Tyrosine Kinases)

Protein tyrosine kinases are crucial components of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them important targets for drug development. The thiadiazole scaffold has been incorporated into molecules designed as tyrosine kinase inhibitors.

Specifically, derivatives of 1,3,4-thiadiazole have been identified as inhibitors of the Abl tyrosine kinase. nih.gov The Bcr-Abl fusion protein is the causative agent in chronic myelogenous leukemia (CML). One study reported that N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide inhibited the Abl protein kinase with an IC50 of 7.4 µM. nih.gov

The Src family of non-receptor tyrosine kinases is another important target in cancer therapy. Research into thiazolyl N-benzyl-substituted acetamide derivatives, as analogs of the known Src inhibitor KX2-391, has been conducted. Although replacing the pyridine (B92270) ring of KX2-391 with a thiazole (B1198619) led to a decrease in activity, the resulting compounds retained Src kinase inhibitory activity in the low micromolar range. google.comnih.gov

Table of Tyrosine Kinase Inhibitory Activity

| Compound | Target Kinase | Inhibitory Concentration (GI50/IC50) |

|---|---|---|

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl | 7.4 µM (IC50) nih.gov |

| Unsubstituted N-benzyl derivative (8a) | c-Src | 1.34 µM (GI50) google.com |

The 1,2,3-thiadiazole nucleus is a versatile scaffold that has been investigated for a wide array of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. mdpi.com The focus here is on its potential as an antiparasitic agent and its role in other specific cellular pathways.

Antiparasitic Research

The emergence of drug-resistant parasitic strains necessitates the discovery of novel therapeutic agents. Thiadiazole derivatives have been a subject of interest in this area. mums.ac.ir

The enzyme dihydrofolate reductase (DHFR) is a crucial and validated target in the fight against malaria, a disease caused by parasites of the Plasmodium genus. nih.govnih.gov This enzyme is essential for the synthesis of nucleic acids, which are required for the rapid replication of the parasite. nih.gov By inhibiting the DHFR enzyme, the DNA synthesis pathway is disrupted, leading to the death of the parasite. nih.gov

While research on this compound itself is specific, studies on related thiadiazole isomers, such as 1,3,4-thiadiazoleacetamides, have shown promise. A series of these compounds were designed and synthesized to target Plasmodium falciparum dihydrofolate reductase (PfDHFR). nih.gov In vitro evaluation of these compounds against both chloroquine (B1663885) (CQ)-sensitive (PfNF54) and CQ-resistant (PfW2) strains of P. falciparum demonstrated notable anti-plasmodial activity. nih.gov For instance, certain hybrid compounds showed significant inhibitory concentrations (IC50) against the PfNF54 strain. nih.gov The drug-likeness of these compounds is supported by ADME prediction and physicochemical properties. nih.gov

The challenge of drug resistance arises from mutations in the dhfr gene, which can alter the active site of the enzyme and reduce the binding efficacy of rigid inhibitors. nih.govelsevierpure.com This highlights the ongoing need to develop new inhibitors that can overcome these resistance mechanisms. nih.gov

| Compound | IC50 (μM) | Reference |

|---|---|---|

| T5 | 0.940 | nih.gov |

| T6 | 3.466 | nih.gov |

| T8 | 3.926 | nih.gov |

| T1 | 7.828 | nih.gov |

| T3 | 10.68 | nih.gov |

Leishmaniasis, caused by protozoan parasites of the Leishmania genus, is another significant global health issue. nih.gov The parasites exist in two main forms: the extracellular, flagellated promastigote in the insect vector and the intracellular, non-motile amastigote in the mammalian host. nih.gov Thiadiazole derivatives have demonstrated promising activity against both forms of the parasite. nih.govmui.ac.ir

Research into 1,3,4-thiadiazole derivatives has shown their potential to inhibit the growth of Leishmania donovani and Leishmania major promastigotes. nih.govnih.gov Furthermore, studies have confirmed that the most effective compounds against the promastigote form also exhibit potent activity against the clinically relevant amastigote form within infected macrophages. nih.govmui.ac.ir One study synthesized and evaluated a series of 2-substituted-thio-1,3,4-thiadiazoles, identifying compounds with good activity against both L. major promastigotes and amastigotes. mui.ac.ir The mechanism of action for these compounds may involve permeating the parasite's cell membrane and causing damage to internal proteins or nucleic acids. nih.gov

| Parasite Form | Incubation Time | IC50 (μM) | Reference |

|---|---|---|---|

| Promastigote | 24h | 44.4 | mui.ac.ir |

| Amastigote | 24h | 64.7 | mui.ac.ir |

Investigation of Other Biological Activities

Beyond antiparasitic applications, the 1,2,3-thiadiazole scaffold has been implicated in other fundamental cellular processes.

Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most normal cells, telomerase activity is low, but it is reactivated in the vast majority of cancer cells, enabling them to achieve cellular immortality. nih.gov Consequently, research has predominantly focused on inhibiting telomerase as a potential anticancer strategy. nih.gov

Studies on structurally related 1,2,3-triazoles have led to the development of dual-hybrid inhibitors that target both telomerase and carbonic anhydrases IX and XII, which are validated antitumor targets. nih.gov Certain derivatives showed potent in vitro inhibition of telomerase in prostate (PC-3) and colon (HT-29) cancer cell lines, with IC50 values in the low micromolar range. nih.gov While the prompt mentions telomerase activation, the bulk of scientific literature on related compounds in a therapeutic context points towards inhibition as the goal.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1b | PC-3 | 5.2 | nih.gov |

| 7b | PC-3 | 8.9 | nih.gov |

| 8b | HT-29 | 9.1 | nih.gov |

| 11b | HT-29 | 7.8 | nih.gov |

Necroptosis is a form of regulated, caspase-independent cell death that morphologically resembles necrosis. nih.govnih.gov This pathway can be initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) and is implicated in pathological conditions like cerebral ischemia and traumatic brain injury. nih.gov

A series of 1,2,3-thiadiazole benzylamides have been identified as potent inhibitors of necroptosis, earning them the name "necrostatins". nih.govnih.gov Structure-activity relationship (SAR) studies on these compounds revealed that specific substitutions at the 4- and 5-positions of the 1,2,3-thiadiazole ring were optimal for activity. nih.govnih.gov These compounds were found to inhibit TNF-α-induced necroptosis in a FADD-deficient variant of human Jurkat T cells. nih.gov The discovery of these 1,2,3-thiadiazole derivatives provides valuable chemical tools to study the mechanisms of necroptotic cell death and explore potential therapeutic interventions for diseases where this pathway plays a significant role. nih.gov

Structure Activity Relationship Sar and Structure Function Studies

Influence of Substituent Variation on Biological Activity

Systematic modifications of the N-1,2,3-thiadiazol-5-ylacetamide scaffold have revealed that even minor structural changes can lead to significant shifts in biological activity. These investigations have primarily focused on three key areas: the 1,2,3-thiadiazole (B1210528) ring, the acetamide (B32628) group, and the incorporation of other cyclic moieties.

Effects of Modifications on the 1,2,3-Thiadiazole Ring System (e.g., 4- and 5-positions)

The substitution pattern on the 1,2,3-thiadiazole ring is a critical determinant of the biological activity of these compounds. Research has shown that the nature of the substituents at the 4- and 5-positions can significantly influence their potency and mechanism of action. nih.gov

For instance, in a series of nih.govnih.govnih.govthiadiazole benzylamides identified as necroptosis inhibitors, it was found that small cyclic alkyl groups, such as a cyclopropyl (B3062369) group, at the 4-position of the thiadiazole ring were optimal for activity. nih.gov In the same study, 2,6-dihalobenzylamides at the 5-position of the thiadiazole were also found to be favorable. nih.gov This highlights the importance of steric and electronic properties of the substituents on the thiadiazole core for effective interaction with their biological targets.

Furthermore, the substitution on the phenyl ring attached to the 1,2,3-thiadiazole can also modulate activity. For example, in a series of anti-HIV-1 agents, a phenyl ring substituted with 2,4-dibromo groups at the 5-position of the thiadiazole significantly increased antiviral potential compared to other halogen substitutions. The observed order of antiviral strength was 2,4-Br2 > 2,4-Cl2 > 2,4-F2. mdpi.com

Table 1: Effect of Substitution on the 1,2,3-Thiadiazole Ring on Biological Activity

| Compound Series | Position of Modification | Favorable Substituents | Observed Biological Activity |

| nih.govnih.govnih.govThiadiazole benzylamides | 4-position | Small cyclic alkyl groups (e.g., cyclopropyl) | Necroptosis inhibition nih.gov |

| nih.govnih.govnih.govThiadiazole benzylamides | 5-position | 2,6-dihalobenzylamides | Necroptosis inhibition nih.gov |

| 5-Phenyl-1,2,3-thiadiazoles | Phenyl ring at 5-position | 2,4-dibromo substitution | Anti-HIV-1 activity mdpi.com |

Contribution of Acetamide Group Modifications to Potency and Selectivity

The acetamide moiety is another key pharmacophore whose modification can significantly impact the biological profile of this compound derivatives. Studies on related compounds have demonstrated the importance of the amide linkage for activity. nih.gov

In one study, replacing the terminal methyl group of an acetamide moiety with a methylamine (B109427) or an isopropyl group led to the retention of most of the antiproliferative activity, suggesting that the binding site can accommodate these slightly larger groups. nih.gov However, replacing the entire amide group with other functionalities like a sulfonamide, carbamate, or urea (B33335) group resulted in a decrease in anticancer activity, underscoring the critical role of the amide bond itself. nih.gov

Further investigations into acetamide modifications of heme oxygenase-1 (HO-1) inhibitors revealed that N-methylation of the amide nitrogen could significantly increase potency. For example, an N-methyl derivative showed a 32-fold increase in potency compared to the parent compound. nih.gov Conversely, introducing bulkier substituents on the nitrogen atom was less tolerated by the enzyme. nih.gov Elongating the chain connecting the amide and modifying the lipophilicity of the acyl group also influenced activity, with an N-acetyl derivative being almost inactive, while compounds with phenyl or phenylmethyl substituents showed activity comparable to the initial hit compound. nih.gov

Impact of Hybridization with Ancillary Heterocyclic and Aromatic Moieties

For example, the development of thiazole- and oxadiazole-containing 1,2,3-thiadiazole derivatives has led to the identification of potential elicitors with high systemic acquired resistance in plants. nih.gov Some of these hybrid compounds displayed better activity than the commercialized elicitor, tiadinil. nih.gov

In the context of anticancer agents, merging a 4-anilino-quinazoline structural motif with a 1,2,3-triazole linked to a quinazoline (B50416) core resulted in compounds with multitarget inhibitory activity against EGFR, HER2, and histone deacetylases. mdpi.com Similarly, the conjugation of a 1,3,5-triazine (B166579) nucleus to other biologically relevant moieties has yielded promising results in the development of various chemotherapeutics. nih.gov

Stereochemical Considerations in Biological Activity for this compound Analogs

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological properties. nih.gov In the context of this compound analogs, the stereochemical configuration can be a key determinant of their interaction with biological targets.

For a series of nih.govnih.govnih.govthiadiazole benzylamide necroptosis inhibitors, when a small alkyl group like methyl was introduced at the benzylic position, the inhibitory activity was found to reside exclusively with the (S)-enantiomer. nih.gov This indicates a specific stereochemical requirement for binding to the target protein.

In another example involving 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid, the resolution of the racemic mixture and subsequent pharmacological evaluation revealed that the enantiomers had different affinities and activities at glutamate (B1630785) receptors. researchgate.net Specifically, the (S)-form was identified as an agonist for AMPA receptors and also activated group I metabotropic glutamate receptors stereospecifically. researchgate.net Such findings emphasize the importance of considering stereochemistry in the design and development of new therapeutic agents based on the thiadiazole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and reducing the need for extensive experimental screening. nih.govnih.gov

While specific QSAR studies solely on this compound are not extensively reported, QSAR analyses of structurally related thiadiazole and triazole derivatives provide valuable insights. For instance, a QSAR study on 1,2,3-triazole derivatives as aromatase inhibitors successfully developed a robust model with good predictive ability. researchgate.net The model highlighted the importance of certain descriptors in determining the inhibitory activity. elsevierpure.com

Similarly, 2D-QSAR and 3D-QSAR models have been developed for other heterocyclic compounds, such as 1,3-thiazine derivatives, to predict their inhibitory activities against specific targets like influenza neuraminidase. nih.gov These studies typically identify key molecular descriptors that correlate with biological activity.

Table 2: Examples of QSAR Studies on Related Heterocyclic Compounds

| Compound Class | Target | Modeling Technique | Key Findings |

| 1,2,3-Triazole derivatives | Aromatase | MLR | Good predictive ability, identified key descriptors for activity. researchgate.netelsevierpure.com |

| 1,3-Thiazine derivatives | Influenza Neuraminidase | 2D-QSAR, 3D-QSAR | Identified descriptors for predicting inhibitory activities. nih.gov |

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives | Osteosarcoma | Heuristic method, Gene expression programming | Developed linear and non-linear models to predict IC50 values. nih.gov |

Elucidation of Physicochemical Parameters Correlating with Optimized Biological Responses

The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. Key physicochemical parameters that are often correlated with optimized biological responses in thiadiazole derivatives include:

Lipophilicity: This property, often expressed as logP, influences a drug's ability to cross cell membranes. In many series of thiadiazole derivatives, a balance of lipophilicity is required for optimal activity. For example, in a series of HO-1 inhibitors, changing the lipophilic portion of the molecule from an acetyl group to more lipophilic phenyl or phenylmethyl substituents had a significant impact on activity. nih.gov

Electronic Properties: The electronic nature of substituents on the thiadiazole ring and associated aromatic systems can affect binding interactions. The observation that 2,6-dihalobenzylamides were optimal for necroptosis inhibition suggests the importance of electron-withdrawing groups at specific positions. nih.gov

Steric Factors: The size and shape of substituents play a crucial role in determining how well a molecule fits into its binding site. The finding that small cyclic alkyl groups at the 4-position of the thiadiazole were optimal for necroptosis inhibition points to a sterically constrained binding pocket. nih.gov Similarly, the loss of activity with bulky substituents on the amide nitrogen of HO-1 inhibitors further supports the importance of steric considerations. nih.gov

Hydrogen Bonding Capacity: The ability to form hydrogen bonds is critical for many drug-receptor interactions. The =N-C-S moiety within the thiadiazole ring is considered a hydrogen binding domain, contributing to the biological activities of these compounds. mdpi.commdpi.com

By systematically varying these physicochemical parameters and observing the effects on biological activity, medicinal chemists can develop a deeper understanding of the SAR and design more effective this compound-based therapeutic agents.

Computational and in Silico Investigations for N 1,2,3 Thiadiazol 5 Ylacetamide Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein. In the context of N-1,2,3-Thiadiazol-5-ylacetamide and its related scaffolds, molecular docking has been instrumental in identifying potential biological targets and understanding the molecular basis of their activity.

For instance, derivatives of the closely related 1,3,4-thiadiazole (B1197879) scaffold have been subjected to molecular docking studies to explore their potential as anticancer agents. These studies have successfully predicted the binding of these compounds to the active sites of key proteins involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, HER-2) and matrix metalloproteinases (MMPs). nih.govmdpi.com The insights gained from these docking studies have guided the synthesis and biological evaluation of novel thiadiazole derivatives with improved potency and selectivity. mdpi.com

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues within the binding pocket of the target protein. This analysis typically focuses on identifying key hydrogen bonds and hydrophobic interactions that contribute to the stability of the ligand-protein complex.

In studies involving thiadiazole derivatives, the analysis of binding poses has revealed the importance of the thiadiazole ring and its substituents in forming specific interactions with the target. For example, the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, while the sulfur atom can participate in various non-covalent interactions. The acetamide (B32628) moiety of this compound can also form crucial hydrogen bonds with the protein backbone or side chains.

The table below summarizes key interactions observed in molecular docking studies of thiadiazole derivatives with various protein targets.

| Target Protein | Ligand (Thiadiazole Derivative) | Key Interacting Residues | Type of Interaction | Reference |

| EGFR | 1,2,3-Triazole-1,3,4-thiadiazole hybrid | Met793, Leu718 | Hydrogen Bond, Hydrophobic | mdpi.com |

| HER-2 | 1,2,3-Triazole-1,3,4-thiadiazole hybrid | Ser783, Asp863 | Hydrogen Bond | mdpi.com |

| MMP-9 | N-[5-[(3,5-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide derivative | His226, Glu227 | Hydrogen Bond, Hydrophobic | nih.gov |

Molecular docking studies are not only used to predict binding modes but also to rationalize the observed differences in the biological activity of a series of compounds. By comparing the docking scores and interaction patterns of potent and less active analogs, researchers can identify the structural features that are critical for high-affinity binding.

For example, a review of the cytotoxic properties of 1,3,4-thiadiazole derivatives highlighted that substitutions on the thiadiazole ring significantly influence their anticancer potency. mdpi.com Docking studies can help to explain these structure-activity relationships (SAR) by showing how different substituents can either enhance or disrupt favorable interactions within the binding pocket. This understanding is crucial for the rational design of new derivatives with improved therapeutic potential.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and the dynamic nature of their interactions.

For thiadiazole-based compounds, MD simulations have been employed to assess the stability of the docked poses and to analyze the fluctuations of the ligand within the binding site. nih.gov These simulations can confirm the key interactions predicted by docking and reveal additional dynamic interactions that may not be apparent from a static model. The stability of the ligand in the binding pocket over the simulation time is a good indicator of a true binding event.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the electronic properties of this compound, such as its molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors.

These calculations help in understanding the molecule's reactivity and its potential to interact with biological macromolecules. For instance, the MEP map can identify the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. universci.com Such studies have been performed on related thiadiazole derivatives to understand their stability and reactivity. universci.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models have become an integral part of the early drug discovery process, allowing for the rapid screening of compounds for their drug-likeness.

For this compound and its analogs, various computational tools and web servers can be used to predict their ADME properties. These predictions include parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govmspsss.org.ua Early assessment of these properties helps in identifying potential liabilities and guiding the optimization of the lead compound to improve its pharmacokinetic profile. nih.govmspsss.org.uarsc.org

The following table provides a hypothetical example of predicted ADME properties for this compound.

| ADME Property | Predicted Value | Implication |

| Oral Bioavailability | Moderate to High | Good potential for oral administration |

| Blood-Brain Barrier Penetration | Low | Reduced risk of central nervous system side effects |

| Plasma Protein Binding | Moderate | Favorable distribution in the body |

| CYP450 Inhibition | Low | Reduced risk of drug-drug interactions |

Virtual Screening Approaches for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. In the context of this compound, virtual screening can be employed to discover novel scaffolds that mimic its key pharmacophoric features.

By using the structure of this compound as a template, ligand-based virtual screening methods can identify other compounds in a database with similar structural or chemical properties. Structure-based virtual screening, on the other hand, would involve docking a large compound library into the binding site of a known or predicted target of this compound. These approaches have been successfully used in the discovery of new chemotherapeutic agents based on various heterocyclic scaffolds. nih.gov

Mechanistic Elucidation and Target Validation Studies

Comprehensive Biochemical Pathway Analysis Related to the Compound's Activity

There is currently no available research detailing the biochemical pathways modulated by N-1,2,3-Thiadiazol-5-ylacetamide. Studies on related but distinct thiadiazole isomers, such as 1,3,4-thiadiazole (B1197879) derivatives, have suggested various mechanisms, including the inhibition of enzymes like tyrosine kinases and the induction of apoptosis via caspase activation. nih.govresearchgate.net For instance, certain 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have been shown to exert their effects through the PI3K/Akt signaling pathway in chronic myeloid leukemia cells. nih.gov However, it is crucial to note that these findings cannot be directly extrapolated to the 1,2,3-thiadiazole (B1210528) isomer due to differences in chemical structure and bioisosteric properties.

Detailed Investigation of Cellular Effects and Signal Transduction Pathway Modulation

Specific investigations into the cellular effects and modulation of signal transduction pathways by this compound are absent from the current scientific record. Research on other thiadiazole-containing compounds has demonstrated a range of cellular impacts. For example, some N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, including prostate (PC-3), colon (HT-29), and neuroblastoma (SKNMC) cells, with some derivatives showing induction of caspases 3, 8, and 9. mdpi.comresearchgate.netnih.gov Without dedicated studies, the specific cellular response to this compound remains unknown.

Advanced Approaches for Identification and Characterization of Novel Molecular Targets

The molecular targets of this compound have not been identified. Modern approaches in chemical biology, such as thermal proteome profiling, affinity-based protein profiling, and computational docking studies, are powerful tools for target deconvolution. While these methods have been applied to other heterocyclic compounds, their application to this compound has not been documented. A review of 1,2,3-thiadiazole derivatives mentions that some compounds of this class have been investigated as inhibitors of Hsp90, a chaperone protein crucial for tumor cell development, but no link to the specific acetamide (B32628) derivative has been made. mdpi.com

Development and Application of this compound-Based Chemical Biology Probes

There is no evidence in the literature of the development or application of chemical biology probes based on the this compound scaffold. The creation of such probes, which typically involves modifying the parent compound with a reporter tag (like a fluorophore or biotin) or a reactive group, is contingent on first identifying a confirmed biological activity and molecular target. Given the lack of foundational research into the bioactivity of this compound, the development of associated chemical probes has not been pursued. While fluorescent probes based on other thiadiazole isomers (e.g., 1,2,5-thiadiazole) have been designed for specific applications like nitric oxide detection, this work is not directly related to the compound .

Future Directions and Emerging Research Avenues for N 1,2,3 Thiadiazol 5 Ylacetamide Research

Design and Synthesis of Next-Generation Thiadiazole-Based Research Compounds with Enhanced Selectivity

The development of novel thiadiazole derivatives with improved biological selectivity is a key area for future research. The 1,2,3-thiadiazole (B1210528) core, in particular, offers significant opportunities for structural modification to fine-tune the pharmacological profile of resulting compounds. mdpi.com

Future synthetic strategies are likely to focus on creating libraries of N-1,2,3-Thiadiazol-5-ylacetamide analogs. This can be achieved through various synthetic transformations, including the Hurd-Mori reaction, which is a classical method for synthesizing the 1,2,3-thiadiazole ring from hydrazones and thionyl chloride. mdpi.com By systematically altering the substituents on the acetamide (B32628) group and the thiadiazole ring, researchers can explore the structure-activity relationships (SAR) that govern the biological effects of these molecules.